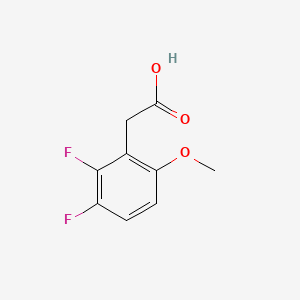

2,3-Difluoro-6-methoxyphenylacetic acid

Description

BenchChem offers high-quality 2,3-Difluoro-6-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-6-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)9(11)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSVPCOXZRUNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275184 | |

| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-88-8 | |

| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-6-methoxyphenylacetic Acid: A Key Intermediate in MEK Inhibitor Synthesis

CAS Number: 886501-88-8

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Drug Discovery

2,3-Difluoro-6-methoxyphenylacetic acid is a highly specialized organic compound that has garnered significant interest within the pharmaceutical industry. Its primary importance lies in its role as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. The strategic placement of fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints to the molecule. These features are often exploited by medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxyphenylacetic acid, covering its physicochemical properties, a plausible synthetic route, its pivotal role in the synthesis of MEK inhibitors, and essential safety considerations.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of 2,3-Difluoro-6-methoxyphenylacetic acid is fundamental for its effective use in synthetic chemistry and for process optimization. While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 886501-88-8 | N/A |

| Molecular Formula | C₉H₈F₂O₃ | N/A |

| Molecular Weight | 202.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

The presence of two electronegative fluorine atoms is expected to influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule, factors that are critical in its reactivity and solubility in various solvent systems.

Synthetic Pathway: A Plausible Route to a Key Intermediate

Step 1: Photo-halogenation to 2,3-Difluoro-6-methoxybenzyl Halide

The initial step involves the selective halogenation of the methyl group of a suitable starting material, which in this proposed synthesis would be a methylated precursor. This is typically achieved through a free-radical chain reaction initiated by UV light.

-

Reactants: 2,3-Difluoro-6-methoxytoluene, Halogenating agent (e.g., N-Bromosuccinimide or Chlorine gas)

-

Solvent: Carbon tetrachloride (or solvent-free)

-

Initiator: UV light

-

Rationale: The benzylic position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. The use of a non-polar solvent like carbon tetrachloride is common, although the reaction can sometimes be performed neat.

Step 2: Carbonylation to 2,3-Difluoro-6-methoxyphenylacetic Acid

The second step involves the conversion of the benzyl halide to the desired carboxylic acid via a carbonylation reaction. This method offers a direct and often high-yielding route to phenylacetic acids.

-

Reactants: 2,3-Difluoro-6-methoxybenzyl halide, Carbon monoxide, a base (e.g., Sodium hydroxide)

-

Catalyst: A cobalt carbonyl complex (e.g., Cobalt tetracarbonyl sodium)

-

Solvent: A polar aprotic solvent such as methanol

-

Rationale: The cobalt catalyst facilitates the insertion of carbon monoxide into the carbon-halogen bond, forming an acyl-cobalt intermediate. Subsequent hydrolysis under basic conditions yields the sodium salt of the carboxylic acid, which is then acidified to produce the final product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid.

Application in Drug Development: A Cornerstone for MEK Inhibitors

The primary application of 2,3-Difluoro-6-methoxyphenylacetic acid in the pharmaceutical sector is as a key intermediate in the synthesis of MEK inhibitors. MEK (mitogen-activated protein kinase kinase) is a critical enzyme in the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.

Trametinib, a potent and selective MEK1/MEK2 inhibitor, is a prominent example of a drug whose synthesis likely involves intermediates derived from or structurally related to 2,3-Difluoro-6-methoxyphenylacetic acid.[3][4] The fluorinated phenylacetic acid moiety often serves as a key pharmacophore that interacts with the target protein, contributing to the drug's high affinity and selectivity.

The MEK Signaling Pathway: The Target of Inhibition

The RAS/RAF/MEK/ERK pathway is a cascade of protein kinases that relays extracellular signals to the cell nucleus, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of cell surface receptors, which in turn activate RAS proteins. Activated RAS then recruits and activates RAF kinases, which then phosphorylate and activate MEK1 and MEK2. Finally, activated MEK phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus and regulate the activity of various transcription factors.

The following diagram provides a simplified representation of the MEK signaling pathway:

Caption: Simplified schematic of the RAS/RAF/MEK/ERK signaling pathway.

By inhibiting MEK, drugs synthesized from intermediates like 2,3-Difluoro-6-methoxyphenylacetic acid can effectively block this signaling cascade, thereby preventing the uncontrolled cell growth characteristic of cancer.

Safety and Handling: Prudent Practices for a Potent Intermediate

As with any fluorinated organic acid, proper handling of 2,3-Difluoro-6-methoxyphenylacetic acid is crucial to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Small Molecule with a Significant Impact

2,3-Difluoro-6-methoxyphenylacetic acid stands as a testament to the enabling power of specialized chemical intermediates in modern drug discovery. Its unique structural features make it an invaluable component in the synthesis of targeted therapies, particularly MEK inhibitors that have shown significant promise in the treatment of various cancers. As research into new and more effective cancer treatments continues, the demand for such precisely engineered building blocks is likely to grow, further solidifying the importance of 2,3-Difluoro-6-methoxyphenylacetic acid in the pharmaceutical landscape.

References

-

ABCR GmbH & Co. KG. (n.d.). AB212352 | CAS 886501-88-8. abcr. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Silver Nitrate | AgNO3 | CID 24470. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. PubChem. Retrieved January 17, 2026, from [Link]

- Patel, H., et al. (2020). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 74(8), 2535-2543.

-

ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][2]-thiazepin-3(2H)-one. (2006). Bulletin of the Korean Chemical Society, 27(10), 1647-1650.

Sources

- 1. AB212352 | CAS 886501-88-8 – abcr Gute Chemie [abcr.com]

- 2. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

physicochemical properties of 2,3-Difluoro-6-methoxyphenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxyphenylacetic acid

Abstract

This technical guide offers a detailed examination of the essential . As a sophisticated chemical intermediate, its utility in the synthesis of high-value pharmaceutical compounds is significant. This document is tailored for researchers, medicinal chemists, and drug development professionals, providing a blend of established data, validated experimental protocols for property determination, and expert insights into the structure-property relationships that govern the molecule's behavior. A thorough understanding of its solubility, acidity (pKa), and lipophilicity is fundamental to predicting its pharmacokinetic and pharmacodynamic profiles.

Introduction: Strategic Importance in Medicinal Chemistry

2,3-Difluoro-6-methoxyphenylacetic acid is a highly functionalized aromatic carboxylic acid. The specific arrangement of its substituents—two vicinal fluorine atoms and an ortho-methoxy group relative to the acetic acid moiety—creates a unique electronic and steric environment. The potent electron-withdrawing inductive effect of the fluorine atoms is known to significantly influence the acidity of the carboxyl group and can enhance metabolic stability by blocking potential sites of oxidation. The methoxy group, conversely, can modulate receptor binding affinity and solubility. Consequently, this molecule serves as a critical building block for complex therapeutic agents where precise control over these properties is essential for achieving desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Core Physicochemical Data

The fundamental are summarized below. This data is a consolidation of information from chemical suppliers and computational databases. It is imperative that for GxP applications, these values are verified experimentally.

| Property | Value | Data Source |

| Molecular Formula | C₉H₈F₂O₃ | PubChem |

| Molecular Weight | 202.15 g/mol | PubChem |

| Appearance | White to off-white solid/powder | Commercial Suppliers |

| Melting Point | 122-125 °C (for 2-methoxyphenylacetic acid) | |

| Boiling Point | 328.9±37.0 °C | Predicted |

| pKa (acidic) | 3.33±0.10 | Predicted |

| XLogP3 | 1.6 | Predicted[1] |

Note: The melting point provided is for the closely related compound 2-methoxyphenylacetic acid and serves as an estimate; experimental verification for the title compound is recommended. Predicted values are derived from computational models.

Experimental Protocols for Property Verification

To ensure the accuracy of the data used in research and development, in-house verification of key physicochemical parameters is crucial. The following sections describe robust, field-proven methodologies.

Aqueous Solubility Determination via the Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method (as per OECD Guideline 105) is the universally recognized gold standard for determining the aqueous solubility of a compound. Its directness provides unambiguous data on the thermodynamic equilibrium solubility, which is a critical parameter for predicting oral bioavailability.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2,3-Difluoro-6-methoxyphenylacetic acid (ensuring solid remains visible) to a vial containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm stability.

-

Phase Separation: Following equilibration, subject the sample to centrifugation at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solids.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Test.

pKa Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and reliable method that directly measures this property by monitoring pH changes during neutralization.

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh and dissolve a known quantity of 2,3-Difluoro-6-methoxyphenylacetic acid in a solution of known ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations. A co-solvent may be used if aqueous solubility is low, but its effect on the pKa must be considered.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

Logical Relationship Diagram for pKa Measurement

Caption: Logic flow for potentiometric pKa determination.

Authoritative Insight: Structure-Property Analysis

The physicochemical characteristics of 2,3-Difluoro-6-methoxyphenylacetic acid are a direct consequence of its unique substitution pattern:

-

Acidity (pKa): The two fluorine atoms at the 2- and 3-positions exert a powerful electron-withdrawing inductive effect (-I). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, stabilizing it. This stabilization results in a stronger acid (lower pKa) compared to non-fluorinated phenylacetic acid.

-

Lipophilicity (LogP): The predicted XLogP3 of 1.6 suggests a balanced hydrophilic-lipophilic character.[1] While the fluorine atoms increase lipophilicity, the polar carboxylic acid and methoxy groups contribute hydrophilic character. This balance is often a desirable starting point in drug design, facilitating both sufficient aqueous solubility for formulation and adequate lipophilicity to cross biological membranes.

-

Solubility: The molecule's solubility is governed by the interplay between its crystalline solid-state energy (related to melting point) and its affinity for water. The presence of the carboxylic acid group allows for pH-dependent solubility; it will be significantly more soluble in basic media where it is deprotonated to the more polar carboxylate salt.

Conclusion

2,3-Difluoro-6-methoxyphenylacetic acid is a valuable synthon whose physicochemical properties are finely tuned by its unique substitution pattern. The data and protocols presented in this guide provide a robust framework for its effective application in research and drug development. Accurate experimental determination of its solubility and pKa is a non-negotiable prerequisite for designing and interpreting pharmacokinetic and in-vitro biological studies. Future investigations should focus on experimental LogP determination and solid-state characterization (e.g., polymorphism), as these aspects have profound implications for drug formulation and bioavailability.

References

-

PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic pathway for 2,3-Difluoro-6-methoxyphenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers and scientists in the field, offering not only procedural details but also insights into the underlying chemical principles.

Introduction and Significance

2,3-Difluoro-6-methoxyphenylacetic acid (DFMPA) is a fluorinated aromatic carboxylic acid derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific substitution pattern of two adjacent fluorine atoms and a methoxy group on the phenyl ring makes DFMPA an attractive scaffold for the synthesis of novel pharmaceutical candidates. Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

Chemical Structure and Properties

The structure of 2,3-Difluoro-6-methoxyphenylacetic acid is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 6, and an acetic acid moiety at position 1.

Chemical Structure:

Table 1: Physicochemical Properties of 2,3-Difluoro-6-methoxyphenylacetic acid

| Property | Value | Source |

| CAS Number | 886501-88-8 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.15 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) |

Spectroscopic Data (Predicted):

Due to the limited availability of published experimental data for this specific isomer, the following spectroscopic characteristics are predicted based on the analysis of its structural features and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group (around 3.7 ppm), a singlet for the methoxy protons (around 3.9 ppm), and complex multiplets in the aromatic region (around 6.8-7.4 ppm) due to the fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (around 175 ppm), the methylene carbon (around 40 ppm), the methoxy carbon (around 56 ppm), and several distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1730 cm⁻¹), C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would be expected to include the loss of the carboxylic acid group (-COOH, m/z 45) and the methoxy group (-OCH₃, m/z 31).

Synthetic Pathway

A plausible and efficient synthetic route to 2,3-Difluoro-6-methoxyphenylacetic acid involves a multi-step process commencing from the readily available starting material, 3,4-difluoroanisole. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2,3-Difluoro-6-methoxyphenylacetic acid.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis of the key intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, is achieved through a directed ortho-metalation (DoM) of 3,4-difluoroanisole followed by formylation. The methoxy group directs the deprotonation to the adjacent ortho position.

Reaction:

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

A solution of 3,4-difluoroanisole in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,3-Difluoro-6-methoxybenzaldehyde.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the aromatic ring.

-

Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the metalation and to prevent side reactions.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as organolithium reagents are highly reactive towards water and oxygen.

-

DMF as a Formylating Agent: DMF serves as the source of the formyl group. The lithium-halogen exchange is followed by the nucleophilic attack of the organolithium species on the carbonyl carbon of DMF.

Step 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation; a mild and efficient method utilizes hydrogen peroxide in a basic medium.

Reaction:

Experimental Protocol:

-

To a solution of 2,3-Difluoro-6-methoxybenzaldehyde in a mixture of tert-butanol and water, add sodium dihydrogen phosphate.

-

Slowly add a solution of sodium chlorite in water, followed by the dropwise addition of a dilute solution of hydrogen peroxide.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is acidified with dilute hydrochloric acid and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,3-Difluoro-6-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Pinnick Oxidation: This method, using sodium chlorite buffered with a weak acid, is a mild and selective way to oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups. Hydrogen peroxide is often used as an oxidant to regenerate the active chlorous acid.

-

Buffering: The use of a phosphate buffer helps to maintain the pH in the optimal range for the oxidation and to scavenge the hypochlorite byproduct.

Step 3: Arndt-Eistert Homologation to 2,3-Difluoro-6-methoxyphenylacetic acid

The final step involves a one-carbon homologation of the carboxylic acid to the desired phenylacetic acid derivative using the Arndt-Eistert reaction.[5] This classic transformation proceeds via a diazoketone intermediate and a Wolff rearrangement.[6]

Reaction:

Experimental Protocol:

-

Acid Chloride Formation: 2,3-Difluoro-6-methoxybenzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure.

-

Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) and treated with an excess of a solution of diazomethane in diethyl ether at 0 °C. The reaction is allowed to proceed until the yellow color of diazomethane persists.

-

Wolff Rearrangement: The resulting diazoketone, in a suitable solvent (e.g., a mixture of THF and water), is treated with a catalyst, typically silver oxide (Ag₂O) or silver benzoate, and heated or irradiated with UV light.

-

The reaction mixture is then acidified and extracted with an organic solvent.

-

The organic layer is dried and concentrated to afford the crude 2,3-Difluoro-6-methoxyphenylacetic acid, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Acid Chloride Activation: The carboxylic acid is activated as an acid chloride to facilitate the reaction with the weakly nucleophilic diazomethane.

-

Diazomethane: This reagent serves as the source of the additional methylene group. It is a hazardous reagent and should be handled with extreme caution.

-

Wolff Rearrangement: This key step involves the migration of the aryl group with the expulsion of nitrogen gas to form a ketene intermediate. The presence of water traps the ketene to form the final carboxylic acid.[6]

-

Catalyst: Silver salts are effective catalysts for the Wolff rearrangement, promoting the decomposition of the diazoketone at a lower temperature.

Conclusion

This guide has outlined the structure and a reliable synthetic route for 2,3-Difluoro-6-methoxyphenylacetic acid. The described multi-step synthesis, involving directed ortho-metalation, oxidation, and Arndt-Eistert homologation, provides a clear and logical pathway for obtaining this valuable fluorinated building block. The provided experimental insights and rationale behind the procedural choices are intended to empower researchers to adapt and optimize these methods for their specific applications in drug discovery and development.

References

-

abcr Gute Chemie. AB212352 | CAS 886501-88-8. [Link]

-

Arctom. CAS NO. 886501-88-8 | 2-(2,3-Difluoro-6-methoxyphenyl)acetic acid. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Grokipedia. Arndt–Eistert reaction. [Link]

Sources

- 1. 2,3-DIFLUORO-6-METHOXYPHENYLACETIC ACID | 886501-88-8 [chemicalbook.com]

- 2. 886501-88-8 Cas No. | 2,3-Difluoro-6-methoxyphenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 3. arctomsci.com [arctomsci.com]

- 4. AB212352 | CAS 886501-88-8 – abcr Gute Chemie [abcr.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. CAS RN 886501-88-8 | Fisher Scientific [fishersci.no]

The Biological Versatility of Fluorinated Phenylacetic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the phenylacetic acid scaffold has emerged as a powerful strategy in modern medicinal chemistry, unlocking a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological landscape of fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential. We will delve into the profound impact of fluorination on physicochemical properties, target engagement, and metabolic fate. This guide will dissect key biological activities, including anticancer and anti-inflammatory effects, and provide detailed experimental protocols for their evaluation. Furthermore, we will explore the intricate signaling pathways modulated by these compounds and offer insights into structure-activity relationships, empowering the rational design of next-generation therapeutics.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential. However, the introduction of fluorine atoms onto the phenyl ring dramatically alters the molecule's properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, contribute to these advantages.[2]

Strategic fluorination can influence a molecule's:

-

Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and cellular uptake.[2]

-

Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.[2]

-

pKa: The presence of fluorine can influence the acidity of the carboxylic acid group, which can affect the compound's ionization state at physiological pH and its interaction with targets.

These modifications have propelled the investigation of fluorinated phenylacetic acids across various therapeutic areas, most notably in oncology and inflammation.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has focused on the anticancer properties of fluorinated phenylacetic acid derivatives. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, including prostate, breast, and lung cancer.[1] One of the primary mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Key Signaling Pathways in Fluorinated Phenylacetic Acid-Induced Apoptosis

Fluorinated phenylacetic acids, often acting as non-steroidal anti-inflammatory drugs (NSAIDs), can trigger apoptosis through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][4]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[5] Activated caspase-8 then directly activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. Some fluorinated compounds have been shown to upregulate the expression of Fas and other death receptors, sensitizing cancer cells to apoptotic stimuli.[5]

-

The Intrinsic Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7][8] Cellular stress, induced by compounds like fluorinated phenylacetic acids, can lead to the activation of pro-apoptotic Bcl-2 proteins. This results in mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9] Caspase-9, in turn, activates effector caspases like caspase-3. Evidence suggests that some fluorinated phenylacetic acid derivatives can upregulate the expression of pro-apoptotic Bcl-2 family members while downregulating anti-apoptotic ones.[9]

Figure 2: A typical experimental workflow for determining the cytotoxicity of fluorinated phenylacetic acid derivatives using the MTS assay.

Detailed Protocol: MTS Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [1] Table 1: Cytotoxicity of Representative Fluorinated Phenylacetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC-3 | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC-3 | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [1] |

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Many fluorinated phenylacetic acids are derivatives of well-known NSAIDs and exhibit potent anti-inflammatory properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

The Role of COX Enzymes in Inflammation

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

-

COX-2: Inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects associated with the inhibition of COX-1.

Experimental Workflow: Evaluating COX-2 Inhibition

A common method to assess the inhibitory activity of compounds against COX enzymes is a fluorometric assay that measures the production of prostaglandin G2.

Figure 3: A generalized workflow for a fluorometric COX-2 inhibitor screening assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

-

Reagent Preparation: Prepare the COX assay buffer, COX-2 enzyme solution, COX probe, and arachidonic acid substrate solution according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in the assay buffer.

-

Assay Plate Setup: In a 96-well black plate, add the test compounds, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a vehicle control.

-

Enzyme Addition: Add the COX-2 enzyme solution to all wells except the no-enzyme control wells.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. [10]

Impact of Fluorination on ADME/Tox Properties

Beyond enhancing biological activity, fluorination can significantly improve the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles of phenylacetic acid derivatives.

Table 2: Influence of Fluorination on Key ADME/Tox Parameters

| Parameter | Effect of Fluorination | Rationale | Reference(s) |

| Absorption | Generally increased permeability | Increased lipophilicity facilitates passive diffusion across cell membranes. | [11] |

| Distribution | Can be modulated | Changes in lipophilicity and plasma protein binding can alter tissue distribution. | |

| Metabolism | Often decreased | The C-F bond is highly stable and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s). | |

| Excretion | Can be altered | Changes in metabolism and physicochemical properties can affect the route and rate of excretion. | |

| Toxicity | Generally reduced off-target effects | Increased target selectivity can lead to a better safety profile. However, potential for formation of toxic metabolites should be considered. | [12][13] |

Synthesis of Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acids and their derivatives can be achieved through various synthetic routes. A common approach involves the use of commercially available fluorinated starting materials.

Representative Synthesis of a Fluorinated Phenylacetamide

The following is a general procedure for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride

2-(4-Fluorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an appropriate solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Amide Formation

The resulting 2-(4-fluorophenyl)acetyl chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or acetonitrile. The reaction mixture is stirred at room temperature until completion.

Figure 4: A general synthetic workflow for the preparation of fluorinated phenylacetamide derivatives.

Conclusion and Future Directions

Fluorinated phenylacetic acids represent a promising class of compounds with diverse and potent biological activities. The strategic introduction of fluorine has proven to be a highly effective approach for enhancing their therapeutic potential. This guide has provided a comprehensive overview of their anticancer and anti-inflammatory properties, the underlying molecular mechanisms, and the experimental methodologies for their evaluation.

Future research in this area should focus on:

-

Elucidating specific molecular targets: Identifying the precise protein targets of these compounds will enable a more profound understanding of their mechanisms of action and facilitate the design of more selective inhibitors.

-

Exploring novel biological activities: The unique properties of fluorinated phenylacetic acids may lend themselves to other therapeutic applications beyond cancer and inflammation.

-

Developing advanced drug delivery systems: Formulations that can improve the solubility and bioavailability of these compounds will be crucial for their clinical translation.

-

Conducting comprehensive in vivo studies: Rigorous preclinical evaluation in relevant animal models is essential to validate the in vitro findings and assess the safety and efficacy of these compounds.

By continuing to explore the rich chemical and biological landscape of fluorinated phenylacetic acids, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.

References

-

Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells. ([Link])

-

The major proapoptotic pathways induced by NSAIDs. Both traditional and modified NSAIDs... ([Link])

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. ([Link])

-

A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor. ([Link])

-

4-Fluoro-N-butylphenylacetamide: A Synthetic Phenylacetate Derivative That Upregulates Bcl-X(S), Activates Caspase Cascade and Induces Apoptosis in Human Squamous Lung Cancer CH27 Cells. ([Link])

-

Non-steroidal anti-inflammatory drugs induce immunogenic cell death in suppressing colorectal tumorigenesis. ([Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ([Link])

-

Benzeneacetic acid, 2-fluoro- | C8H7FO2 | CID 67979. ([Link])

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). ([Link])

-

Esterification prevents induction of the mitochondrial permeability transition by N-acetyl perfluorooctane sulfonamides. ([Link])

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ([Link])

-

The effect of derivatives 1 and 2e on cleaved caspase 3 activity in... ([Link])

-

Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... ([Link])

-

Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. ([Link])

-

2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. ([Link])

-

Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis. ([Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ([Link])

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ([Link])

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. ([Link])

-

Perfluorononanoic acid induces apoptosis involving the Fas death receptor signaling pathway in rat testis. ([Link])

-

Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma. ([Link])

-

Bcl-2–family proteins and hematologic malignancies: history and future prospects. ([Link])

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])

-

Bcl-2 family. ([Link])

-

Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. ([Link])

-

The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms. ([Link])

-

(PDF) The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. ([Link])

-

The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. ([Link])

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. ([Link])

-

Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ([Link])

-

Screening of a novel-substituted furan compound for analgesic activity in mice. ([Link])

-

In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine. ([Link])

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ([Link])

-

FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity. ([Link])

-

[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. ([Link])

-

Loss of mitochondrial membrane potential, as indicated by ratiometric... ([Link])

-

Perfluorononanoic acid-induced apoptosis in rat spleen involves oxidative stress and the activation of caspase-independent death pathway. ([Link])

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. ([Link])

-

Perfluorooctanoic acid induces hepatocellular endoplasmic reticulum stress and mitochondrial-mediated apoptosis in vitro via endoplasmic reticulum-mitochondria communication. ([Link])

-

Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ([Link])

-

Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. ([Link])

-

Activation of Fas Receptors, Caspase-8 and Caspase-3 by Fluoride Ions in Rat Erythrocytes in vitro. ([Link])

-

Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. ([Link])

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ([Link])

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorononanoic acid induces apoptosis involving the Fas death receptor signaling pathway in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 11. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Role of Fluorine in Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylacetic acid (PAA) derivatives represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles fluorine plays in modifying the core PAA scaffold. We will explore how this uniquely electronegative and sterically minimal atom fundamentally alters physicochemical properties, enhances metabolic stability, and modulates biological activity. Through a synthesis of mechanistic explanations, quantitative data, case studies, and detailed experimental protocols, this document serves as a technical resource for leveraging fluorine's effects to optimize drug candidates. We will dissect the causality behind improved pharmacokinetics and pharmacodynamics, offering field-proven insights for drug design and development professionals.

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

Phenylacetic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, forming the structural basis for a vast array of therapeutic agents, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The versatility of the PAA core allows for systematic modification to fine-tune its interaction with biological targets. Among the chemical tools available for this optimization, the substitution of hydrogen with fluorine is arguably one of the most impactful.

Fluorine's unique properties—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to act as a subtle yet powerful modulator of molecular behavior.[1][2] Unlike larger halogens, fluorine can often replace hydrogen with minimal steric perturbation, yet its profound electronic influence can dramatically alter acidity, lipophilicity, metabolic pathways, and binding interactions.[1][3] This guide will systematically unpack these effects, providing a framework for the rational design of next-generation PAA-based therapeutics.

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the phenyl ring of a PAA derivative initiates a cascade of changes in its fundamental chemical properties. Understanding these shifts is critical to predicting the downstream effects on biological performance.

Electronic Effects and Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect (-I effect) is a dominant feature that significantly influences the acidity of the carboxylic acid moiety. By pulling electron density away from the phenyl ring and through the methylene spacer, fluorine stabilizes the carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa).[2][4]

This modulation of pKa is not merely an academic exercise; it has profound implications for a drug's absorption, distribution, and target engagement. A lower pKa affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, ability to cross biological membranes, and interactions with target proteins.[2][5] For instance, increased acidity can alter the binding affinity to enzymes that have specific pH requirements in their active sites.[6]

| Compound | Substituent Position | pKa | Change vs. Phenylacetic Acid |

| Phenylacetic Acid | - | ~4.31 | - |

| 2-Fluorophenylacetic Acid | ortho | ~4.09 | -0.22 |

| 3-Fluorophenylacetic Acid | meta | ~4.14 | -0.17 |

| 4-Fluorophenylacetic Acid | para | ~4.14 | -0.17 |

| 2,4,5-Trifluorophenylacetic Acid | multi | ~3.65 | -0.66 |

Table 1: Comparison of pKa values for fluorinated phenylacetic acid derivatives. The strong inductive effect of fluorine consistently lowers the pKa, making the carboxylic acid more acidic. Data compiled from various sources for illustrative purposes.[7][8]

Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is highly context-dependent. A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP, enhancing the molecule's hydrophobicity.[3][9] This can improve passive diffusion across lipid membranes, potentially increasing oral bioavailability and penetration into tissues like the central nervous system (CNS).[9] However, this is not a universal rule, and the position of fluorine and the presence of other functional groups can modulate this effect. While increased lipophilicity is often desirable, excessive hydrophobicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.[9][10]

Conformational Control

Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[2] The highly polarized C-F bond can influence the preferred dihedral angles of the molecule, stabilizing a "bioactive conformation" that fits more snugly into a target's binding site.[2][9] This conformational locking can significantly enhance binding affinity and selectivity, turning a moderately active compound into a highly potent one.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[2][9] The exceptional strength of the C-F bond (~109 kcal/mol) makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[4][11]

Blocking Cytochrome P450 (CYP) Metabolism

A common metabolic pathway for PAA derivatives is the hydroxylation of the phenyl ring. By strategically placing a fluorine atom at a position susceptible to CYP-mediated oxidation (a metabolically labile site), chemists can effectively shield the molecule from degradation.[12] This metabolic blocking extends the drug's half-life, increases its systemic exposure (AUC), and can lead to a more predictable and sustained therapeutic effect.[5][13]

Caption: Workflow of fluorine's metabolic blocking effect.

Case Study: Flurbiprofen

Flurbiprofen, a potent NSAID, is a classic example of a fluorinated PAA derivative.[14] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of inflammatory prostaglandins.[15][16] The fluorine atom on one of the phenyl rings is not just an arbitrary addition; it plays a crucial role. While its primary function is to enhance potency, it also contributes to the molecule's pharmacokinetic profile. Studies have shown that the site of fluorination can dramatically impact metabolic stability. For instance, fluorination at the 4'-position of the biphenyl system can render the drug significantly more resistant to oxidative transformation compared to substitution at other positions.[12]

Modulation of Biological Activity and Target Binding

The ultimate goal of drug design is to optimize the interaction between a molecule and its biological target. Fluorine provides a sophisticated tool to fine-tune this interaction on multiple levels.

Altering Binding Affinity and Selectivity

The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bonding interactions (as a hydrogen bond acceptor) within a protein's active site.[1][17][18] These subtle, additional points of contact can significantly increase binding affinity.[1] By altering the electronic landscape of the PAA molecule, fluorine can also disfavor binding to off-target proteins, thereby improving selectivity and reducing the potential for side effects.[9]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 16. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 17. educationgroup.mit.edu [educationgroup.mit.edu]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3-Difluoro-6-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development interested in the procurement, synthesis, and application of 2,3-Difluoro-6-methoxyphenylacetic acid (CAS No. 886501-88-8). This fluorinated aromatic carboxylic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. The strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds, making it a molecule of high interest.

Sourcing and Procurement of 2,3-Difluoro-6-methoxyphenylacetic Acid

The accessibility and cost of starting materials are paramount in any research and development endeavor. 2,3-Difluoro-6-methoxyphenylacetic acid is available from several chemical suppliers, though it is typically synthesized on demand or stocked in limited quantities. Below is a comparative analysis of suppliers and their listed prices. It is important to note that prices are subject to change and may vary based on the quantity and purity required.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| ChemicalBook | 2621-3-44 | - | 1g | $162 |

| ChemicalBook | 116765 | - | 1g | $166 |

| ChemicalBook | 2621-3-44 | - | 5g | $645 |

| ChemicalBook | 116765 | - | 5g | $662 |

| CymitQuimica | 54-PC302374 | ≥95% | 1g | €189.00 |

| CymitQuimica | 54-PC302374 | ≥95% | 5g | €708.00 |

| Apollo Scientific | - | - | - | Contact for quote |

Note: Prices are indicative and were sourced at the time of writing. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety Considerations

Understanding the fundamental properties and handling requirements of 2,3-Difluoro-6-methoxyphenylacetic acid is crucial for its safe and effective use in a laboratory setting.

Molecular Formula: C₉H₈F₂O₃ Molecular Weight: 202.15 g/mol

Synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid: An Adapted Protocol

A detailed, peer-reviewed synthesis protocol for 2,3-Difluoro-6-methoxyphenylacetic acid is not publicly available. However, a recently published patent (CN119285456A) outlines a method for the synthesis of the isomeric 3,4-difluoro-2-methoxyphenylacetic acid.[2] This methodology can be adapted by starting with the appropriate regioisomer, 2,3-difluoroanisole. The following is a proposed, step-by-step experimental protocol based on this patent.

Causality of Experimental Choices: This synthetic route involves a lithiation followed by reaction with a tert-butyl bromoacetate and subsequent hydrolysis. The use of a strong base like n-butyllithium is necessary to deprotonate the aromatic ring, which is then followed by nucleophilic attack on the electrophilic carbonyl carbon of the bromoacetate. The tert-butyl ester is used as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Experimental Protocol

Step 1: Lithiation of 2,3-Difluoroanisole

-

Under an inert nitrogen atmosphere, dissolve 2,3-difluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -20°C using a suitable cooling bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -15°C.

-

Stir the reaction mixture at this temperature for 2 hours to ensure complete lithiation.

Step 2: Reaction with tert-Butyl 2-Bromoacetate

-

To the freshly prepared lithiated species, slowly add tert-butyl 2-bromoacetate (1.3 equivalents) dropwise, ensuring the reaction temperature does not exceed -10°C.

-

Allow the reaction to stir at -10°C for 4 hours.

Step 3: Hydrolysis and Work-up

-

Quench the reaction by slowly adding a 50% aqueous solution of trifluoroacetic acid until the pH is less than 1, while keeping the temperature below 10°C.

-

Raise the temperature of the reaction mixture to 60°C and stir for 2 hours to effect hydrolysis of the tert-butyl ester.

-

Cool the mixture to room temperature and separate the layers.

-

The organic layer contains the desired 2,3-Difluoro-6-methoxyphenylacetic acid.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and cyclohexane, to yield the final product.

Caption: Synthetic pathway for 2,3-Difluoro-6-methoxyphenylacetic acid.

Applications in Medicinal Chemistry and Drug Design

Fluorinated phenylacetic acid derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific applications of 2,3-Difluoro-6-methoxyphenylacetic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activity. For instance, related difluorophenyl compounds have been investigated as muscarinic M3 receptor antagonists, which are targets for the treatment of various conditions including overactive bladder and chronic obstructive pulmonary disease.[3] The strategic placement of fluorine atoms can enhance the selectivity of these antagonists for the M3 receptor over the M2 receptor, thereby reducing the potential for cardiac side effects.[3]

The incorporation of this building block into drug candidates can be visualized in the following workflow:

Caption: Drug development workflow utilizing the target compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of 2,3-Difluoro-6-methoxyphenylacetic acid is critical for its use in research and development. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. For similar compounds like 3-Fluoro-4-methoxyphenylacetic acid, a purity of ≥99% as determined by HPLC is reported by suppliers. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. A ¹H NMR spectrum would show characteristic signals for the methoxy group, the methylene protons of the acetic acid moiety, and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 2,3-difluoro substitution pattern. A ¹³C NMR spectrum would further confirm the carbon framework of the molecule. A certificate of analysis for a related compound, (3,4-Difluoro-2-methoxyphenyl)boronic acid, confirms its structure and purity (≥97.0%) by ¹H NMR.[4]

Conclusion

2,3-Difluoro-6-methoxyphenylacetic acid represents a valuable and versatile building block for the synthesis of novel organic molecules with potential applications in drug discovery and materials science. While its direct synthesis and applications are not yet widely reported, the information available for closely related isomers provides a strong foundation for its use in the laboratory. This guide provides a comprehensive overview of its sourcing, a proposed synthetic route, potential applications, and analytical methods for quality control, empowering researchers to effectively incorporate this promising compound into their research and development programs.

References

- Google Patents. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.

-

PubMed. A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors. [Link]

Sources

- 1. 2,3-DIFLUORO-6-METHOXYPHENYLACETIC ACID | 886501-88-8 [chemicalbook.com]

- 2. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents [patents.google.com]

- 3. A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.chemscene.com [file.chemscene.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of an NCE are its solubility and stability. For a molecule like 2,3-Difluoro-6-methoxyphenylacetic acid, a thorough understanding of these parameters is not merely an academic exercise but a cornerstone of rational drug development.

Solubility directly influences a drug's bioavailability, manufacturability, and formulation design. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Understanding solubility in various organic solvents is also crucial for designing efficient crystallization and purification processes during active pharmaceutical ingredient (API) manufacturing.

Stability , on the other hand, dictates the shelf-life, storage conditions, and potential for degradation of the drug substance and product. Degradation products, or impurities, can reduce the potency of the drug and, in some cases, may be toxic. Therefore, a comprehensive stability profile is a non-negotiable requirement for regulatory approval.

This guide will provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2,3-Difluoro-6-methoxyphenylacetic acid, establishing its pH-solubility profile, and conducting forced degradation studies to understand its intrinsic stability.

Physicochemical Properties: A Predictive Starting Point

Before embarking on extensive experimental work, it is beneficial to obtain predicted physicochemical properties of 2,3-Difluoro-6-methoxyphenylacetic acid. These predictions can inform experimental design, such as the selection of an appropriate pH range for solubility studies.

Table 1: Predicted Physicochemical Properties of 2,3-Difluoro-6-methoxyphenylacetic Acid

| Property | Predicted Value | Prediction Tool |

| pKa | ~3.5 | ACD/Labs Percepta[1][2] |

| logP | ~1.6 | PubChemLite[3] |

| Molecular Weight | 202.15 g/mol | Benchchem[4] |

The predicted pKa of approximately 3.5 for the carboxylic acid group is a critical piece of information. It suggests that the solubility of 2,3-Difluoro-6-methoxyphenylacetic acid will be significantly influenced by pH, with higher solubility expected at pH values above its pKa.

Solubility Determination: Protocols and Rationale

Solubility can be assessed under both kinetic and thermodynamic conditions. Kinetic solubility provides a rapid assessment suitable for early-stage discovery, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[5]

Kinetic Solubility Assessment

Kinetic solubility is often determined by the shake-flask method using a DMSO stock solution, which is a common practice in high-throughput screening.[6][7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,3-Difluoro-6-methoxyphenylacetic acid in 100% DMSO.

-

Sample Preparation: In duplicate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UPLC-MS.

-

Data Analysis: The kinetic solubility is reported as the measured concentration in µM.

Causality behind Experimental Choices: The use of a DMSO stock solution mimics high-throughput screening conditions. A 2-hour equilibration is a standard duration for kinetic solubility, providing a balance between speed and allowing for some degree of dissolution.[6] Centrifugation is a simple and effective way to separate undissolved material.

Thermodynamic Solubility Assessment

Thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8][9]

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid 2,3-Difluoro-6-methoxyphenylacetic acid to a glass vial containing 1 mL of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents).

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a 0.22 µm filter to remove undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or UPLC-MS).

-

Data Analysis: The thermodynamic solubility is reported in µg/mL or mg/mL.

Causality behind Experimental Choices: Using an excess of solid ensures that a saturated solution is formed. The extended equilibration time (24-48 hours) is necessary to reach a true thermodynamic equilibrium.[8] Filtration provides a clean separation of the solid and liquid phases.

pH-Solubility Profile Determination

Given the predicted pKa of ~3.5, the aqueous solubility of 2,3-Difluoro-6-methoxyphenylacetic acid is expected to be pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral formulations.[4][10]

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.8, and 7.4).

-

Solubility Determination: Perform the thermodynamic solubility assay (as described in section 3.2) in each of these buffers.

-

pH Measurement: After equilibration, measure the final pH of each solution to ensure it has not shifted significantly.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Causality behind Experimental Choices: The selected pH range covers the physiological pH of the stomach and intestines. Determining the solubility at multiple pH points allows for the construction of a complete profile, which is more informative than a single-point measurement.[11]

Caption: Workflow for solubility determination.

Stability Assessment: Forced Degradation Studies